molecular formula C17H15FN4O2S B2864569 4-fluoro-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034300-80-4

4-fluoro-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2864569
CAS No.: 2034300-80-4
M. Wt: 358.39
InChI Key: QLNHYLIGNXUASH-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide: is a complex organic compound characterized by its fluorine, methyl, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazinyl and pyridinyl components. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyrazine in the presence of a palladium catalyst. The reaction conditions are usually mild and require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. The process would involve the use of automated reactors and continuous flow chemistry to enhance efficiency and safety. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reagents are iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used.

Major Products Formed

  • Oxidation: : Fluorine-containing derivatives.

  • Reduction: : Amines.

  • Substitution: : Alkylated derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of fluorine, methyl, and pyridine groups. Similar compounds might include other fluorinated benzenesulfonamides or pyridine derivatives. the presence of the pyrazinyl group sets it apart, potentially leading to different biological activities and applications.

Conclusion

4-fluoro-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide: is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable target for further research and development.

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Properties

IUPAC Name

4-fluoro-2-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-12-9-14(18)4-5-16(12)25(23,24)22-11-15-17(21-8-7-20-15)13-3-2-6-19-10-13/h2-10,22H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNHYLIGNXUASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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